molecular formula C17H23BFNO3 B12086463 N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12086463
M. Wt: 319.2 g/mol
InChI Key: KCWYIQUAPFVKGJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative This compound is notable for its unique structure, which includes a cyclopropyl group, a fluorine atom, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-4-methyl-5-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This reaction forms the boronic ester intermediate.

    Cyclopropylation: The boronic ester intermediate is then subjected to a cyclopropylation reaction using cyclopropylmagnesium bromide.

    Final Coupling: The final step involves coupling the cyclopropylated boronic ester with the desired amide using standard coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.

    Substitution: The fluorine atom and the boronic ester moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a cyclopropyl group, a fluorine atom, and a boronic ester moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C17H23BFNO3

Molecular Weight

319.2 g/mol

IUPAC Name

N-cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H23BFNO3/c1-10-8-14(19)12(15(21)20-11-6-7-11)9-13(10)18-22-16(2,3)17(4,5)23-18/h8-9,11H,6-7H2,1-5H3,(H,20,21)

InChI Key

KCWYIQUAPFVKGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(=O)NC3CC3

Origin of Product

United States

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